molecular formula C18H15N3OS B2903879 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile CAS No. 1207040-19-4

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile

Cat. No.: B2903879
CAS No.: 1207040-19-4
M. Wt: 321.4
InChI Key: YVVJYYWGVTVWIZ-UHFFFAOYSA-N
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Description

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is a complex organic compound featuring an imidazole ring substituted with a 4-methoxyphenyl and a phenyl group

Preparation Methods

The synthesis of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the imidazole ring followed by the introduction of the thioacetonitrile group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and yield.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the thioacetonitrile group with other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and thioacetonitrile-containing molecules. Compared to these, 2-((5-(4-methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)acetonitrile is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Some similar compounds are:

  • 2-(4-methoxyphenyl)-1H-imidazole
  • 2-phenyl-1H-imidazole
  • Thioacetonitrile derivatives

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-phenylimidazol-2-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3OS/c1-22-16-9-7-14(8-10-16)17-13-20-18(23-12-11-19)21(17)15-5-3-2-4-6-15/h2-10,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVJYYWGVTVWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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